molecular formula C7H7BrN2O2 B1275902 5-Bromo-2-methylamino-nicotinic acid CAS No. 610279-81-7

5-Bromo-2-methylamino-nicotinic acid

Cat. No. B1275902
M. Wt: 231.05 g/mol
InChI Key: BHDCLIQXRHJKMG-UHFFFAOYSA-N
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Description

5-Bromo-2-methylamino-nicotinic acid is a compound that has been studied in the context of pharmaceutical intermediates and antibacterial activity. While the provided papers do not directly discuss 5-Bromo-2-methylamino-nicotinic acid, they do provide insights into related compounds and their synthesis, molecular structure, and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed reactions, which are a common method for introducing various functional groups into nicotinic acid derivatives. For example, a palladium-catalyzed cyanation/reduction sequence was used to introduce an aminomethyl moiety into a pyrrolopyridine derivative . Similarly, palladium-catalyzed deuterolysis was employed to prepare deuterium-labeled nicotinic acid from methyl 5-bromonicotinate . These methods suggest that palladium-catalyzed reactions could potentially be applied to the synthesis of 5-Bromo-2-methylamino-nicotinic acid.

Molecular Structure Analysis

The molecular structure of a related compound, 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate, was determined using X-ray single crystal determination. The compound was found to crystallize in the triclinic space group with a trans configuration around the C=N double bond or C–N single bond . This information is valuable as it provides a basis for understanding the structural characteristics that might be expected for 5-Bromo-2-methylamino-nicotinic acid.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include chlorination, deuterolysis, condensation, and bromination. For instance, a selective monodechlorination was discovered to afford a specific nicotinic acid derivative . The bromination step mentioned in the synthesis of a pyridine derivative is particularly relevant, as it suggests a possible route for introducing a bromo group into the 5-Bromo-2-methylamino-nicotinic acid molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectroscopy, ultraviolet spectroscopy, and elemental analysis . These methods provide detailed information about the purity, composition, and structure of the compounds. The intermolecular hydrogen bonding observed in the crystal structure of a related compound indicates how such interactions might influence the physical properties and stability of 5-Bromo-2-methylamino-nicotinic acid.

Scientific Research Applications

Antimalarial Properties

5-Bromo-2-methylamino-nicotinic acid and its derivatives have been explored for their potential antimalarial properties. Research has shown that some derivatives, specifically 7-bromo-N-(2′-diethylaminoethyl)-1,5-naphthyridin-4-amine, exhibited significant antimalarial activity in experimental settings, indicating a potential use in antimalarial treatments (Barlin & Tan, 1985).

Industrial Production of Nicotinic Acid

The compound has been studied in the context of the industrial production of nicotinic acid. A review of ecological methods for producing nicotinic acid from commercially available raw materials, including 5-Bromo-2-methylamino-nicotinic acid, highlights its potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).

Preparation for Deuterium Labeling

The compound has been utilized in the preparation of deuterium-labeled nicotinic acid for scientific research, particularly in studies involving nuclear magnetic resonance spectroscopy and mass spectrometry (Clark, 1976).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of 5-Bromo-nicotinic acid and its derivatives. This includes studies on the conversion of 5-Bromo-nicotinic acid to various derivatives, which are important for the understanding and development of new compounds with potential pharmaceutical applications (Qi-fan, 2010).

Analgesic and Anti-inflammatory Potential

Some derivatives of nicotinic acid, including those with a 5-bromo substituent, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This research suggests potential applications in the development of new analgesic and anti-inflammatory drugs (Khalil, Ahmed, Mohamed, & Zaitone, 2013).

Safety And Hazards

5-Bromo-2-methylamino-nicotinic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-bromo-2-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDCLIQXRHJKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylamino-nicotinic acid

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